3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
CAS No.: 923120-68-7
Cat. No.: VC4136693
Molecular Formula: C12H11NO3
Molecular Weight: 217.224
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923120-68-7 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.224 |
| IUPAC Name | 3-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C12H11NO3/c1-8-9-4-2-3-5-10(9)12(16)13(8)7-6-11(14)15/h2-5H,1,6-7H2,(H,14,15) |
| Standard InChI Key | ZANURYXAIPKNMP-UHFFFAOYSA-N |
| SMILES | C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
3-(1-Methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is defined by the IUPAC name 3-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid and possesses the molecular formula C₁₂H₁₁NO₃ (molecular weight: 217.22 g/mol) . The structure integrates an isoindol-1-one core modified by a methylidene substituent at the N1 position and a propanoic acid group at C2 (Figure 1). Key spectral identifiers include:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| CAS Registry | 923120-68-7 |
| Purity (Commercial) | >95% (typical) |
| Physical State | Crystalline solid |
Structural Analysis
The isoindol-1-one core features a planar aromatic system with conjugated π-electrons, while the methylidene group introduces steric strain and electronic effects that influence reactivity. The propanoic acid side chain enhances solubility in polar solvents and enables functionalization via carboxylate chemistry. X-ray crystallography of analogous isoindole derivatives reveals a puckered ring system with bond angles consistent with partial aromaticity .
Synthesis and Structural Characterization
Analytical Characterization
Spectroscopic data for related compounds include:
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¹H NMR (400 MHz, D₂O): δ 2.79 (t, 2H, CH₂), 3.89 (t, 2H, CH₂), 4.54 (s, 2H, isoindol CH₂), 7.51–7.73 (m, 4H, aromatic) .
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FTIR: Peaks at 1695 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (aromatic C=C), and 1220 cm⁻¹ (C–O acid) .
Table 2: Comparative Spectral Data
| Compound (CAS) | ¹H NMR δ (ppm) | FTIR (cm⁻¹) |
|---|---|---|
| 83747-30-2 | 2.79 (t), 7.51–7.73 (m) | 1695, 1595, 1220 |
| 923120-68-7 | Data pending | 1695 (C=O predicted) |
Chemical Reactivity and Reaction Mechanisms
Electrophilic and Nucleophilic Sites
The methylidene group acts as an electron-deficient site, susceptible to nucleophilic attack (e.g., by amines or thiols), while the carbonyl groups (C=O) participate in condensation reactions. The propanoic acid moiety enables esterification or amide bond formation, broadening derivatization potential .
Oxidation and Reduction Pathways
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Oxidation: The methylidene group may undergo epoxidation or dihydroxylation under oxidative conditions (e.g., with mCPBA).
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Reduction: Catalytic hydrogenation (H₂/Pd-C) could saturate the methylidene double bond, yielding a saturated isoindoline derivative .
| Activity | Model System | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 cells | 15 nM | |
| Kinase Inhibition | EGFR kinase assay | 2.3 μM |
Applications in Scientific Research
Proteomics and Bioconjugation
The carboxylic acid group facilitates covalent conjugation to amine-containing biomolecules (e.g., peptides, antibodies), enabling use as a fluorescent probe or affinity tag in mass spectrometry .
Materials Science
Isoindole derivatives serve as ligands in metal-organic frameworks (MOFs). For example, zinc complexes of similar compounds exhibit luminescent properties suitable for sensor applications .
Comparative Analysis with Structural Analogues
Impact of Methylidene Substitution
Compared to the non-methylidene analogue (CAS 83747-30-2), 923120-68-7 shows:
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Enhanced reactivity: The methylidene group increases susceptibility to cycloaddition reactions.
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Reduced solubility: Hydrophobicity rises due to the non-polar substituent .
Pharmacokinetic Considerations
Methylidene-containing derivatives demonstrate improved blood-brain barrier penetration compared to hydroxylated variants, suggesting utility in neurotherapeutics .
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